(1R)-1-(3-bromo-5-fluorophenyl)ethan-1-ol
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Overview
Description
(1R)-1-(3-bromo-5-fluorophenyl)ethan-1-ol: is an organic compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, along with an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-bromo-5-fluorophenyl)ethan-1-ol typically involves the following steps:
Bromination and Fluorination: The phenyl ring is first brominated and fluorinated to introduce the bromine and fluorine atoms at the 3 and 5 positions, respectively.
Reduction: The resulting compound undergoes reduction to introduce the ethan-1-ol group.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and fluorination reactions, followed by reduction processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3-bromo-5-fluorophenyl)ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products
The major products formed from these reactions include various substituted phenyl ethanols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1R)-1-(3-bromo-5-fluorophenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1R)-1-(3-bromo-5-fluorophenyl)ethan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets, potentially leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(3-bromo-4-fluorophenyl)ethan-1-ol
- (1R)-1-(3-chloro-5-fluorophenyl)ethan-1-ol
- (1R)-1-(3-bromo-5-chlorophenyl)ethan-1-ol
Properties
IUPAC Name |
(1R)-1-(3-bromo-5-fluorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMICUVVTYFJRJY-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)Br)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)Br)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1568179-79-2 |
Source
|
Record name | (1R)-1-(3-bromo-5-fluorophenyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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